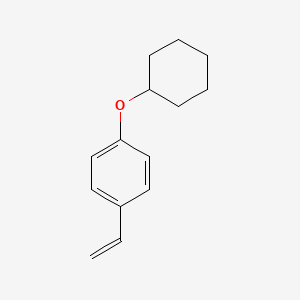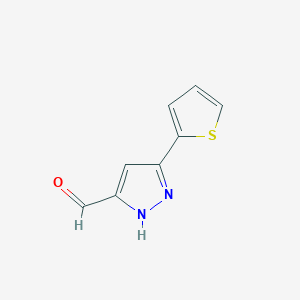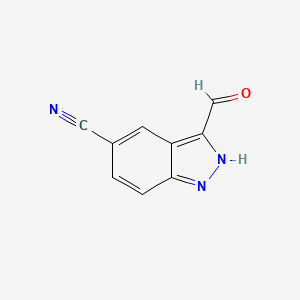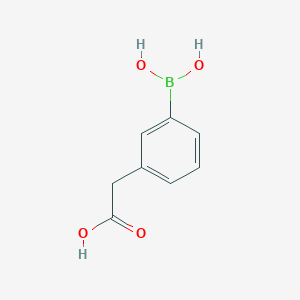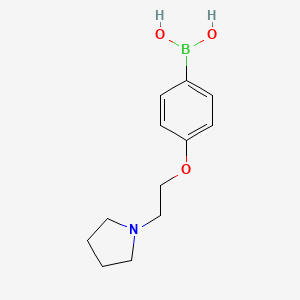
(4-(2-(Pyrrolidin-1-yl)ethoxy)phenyl)boronic acid
Vue d'ensemble
Description
“(4-(2-(Pyrrolidin-1-yl)ethoxy)phenyl)boronic acid” is a chemical compound with the linear formula C6H4OCH2CH2NC4H8B(OH)2 . It has a molecular weight of 235.09 .
Molecular Structure Analysis
The molecular structure of this compound consists of a phenyl group attached to a boronic acid group via an ethoxy linker, which is further connected to a pyrrolidinyl group . The pyrrolidine ring is a five-membered nitrogen heterocycle .Applications De Recherche Scientifique
I apologize, but it seems that there is limited information available online regarding the specific scientific research applications of “(4-(2-(Pyrrolidin-1-yl)ethoxy)phenyl)boronic acid”. The search results do not provide direct insights into unique applications for this compound.
However, compounds with pyrrolidine structures, such as the one , are often explored in drug discovery due to their potential biological activity. Pyrrolidine derivatives have been investigated for their roles as selective androgen receptor modulators (SARMs), which could be beneficial in treating conditions like muscle wasting diseases . They are also studied for their potential antitumor activities against various cancers .
Mécanisme D'action
Target of Action
Compounds with a pyrrolidine ring have been widely used by medicinal chemists to obtain compounds for the treatment of various human diseases . For instance, some pyrrolidine derivatives have shown excellent potency towards RORγt and have been synthesized as selective androgen receptor modulators (SARMs) .
Mode of Action
The pyrrolidine ring in the compound contributes to the stereochemistry of the molecule and increases three-dimensional coverage due to the non-planarity of the ring . This could potentially influence the compound’s interaction with its targets.
Biochemical Pathways
Boronic acids are known to participate in suzuki–miyaura coupling, a widely applied transition metal catalyzed carbon–carbon bond forming reaction .
Pharmacokinetics
The ph strongly influences the rate of hydrolysis of phenylboronic pinacol esters, which is considerably accelerated at physiological ph . This could potentially impact the bioavailability of the compound.
Result of Action
The compound’s potential bioanalytical applicability was assessed by measuring the binding to glycan chains of antibodies .
Action Environment
Environmental factors can influence the action, efficacy, and stability of (4-(2-(Pyrrolidin-1-yl)ethoxy)phenyl)boronic acid. For instance, the pH of the environment can influence the rate of hydrolysis of the compound . Additionally, the substituents in the aromatic ring can influence the kinetics of this reaction .
Propriétés
IUPAC Name |
[4-(2-pyrrolidin-1-ylethoxy)phenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18BNO3/c15-13(16)11-3-5-12(6-4-11)17-10-9-14-7-1-2-8-14/h3-6,15-16H,1-2,7-10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUQZAOZUFZWFPM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)OCCN2CCCC2)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18BNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50627226 | |
| Record name | {4-[2-(Pyrrolidin-1-yl)ethoxy]phenyl}boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50627226 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
226396-30-1 | |
| Record name | {4-[2-(Pyrrolidin-1-yl)ethoxy]phenyl}boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50627226 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

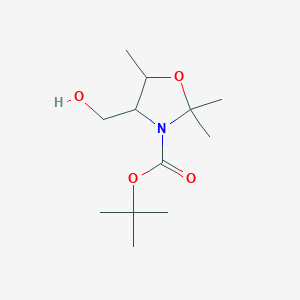
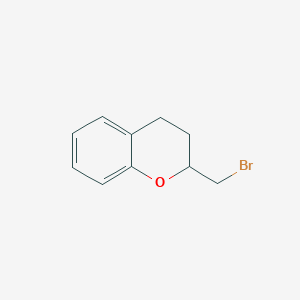

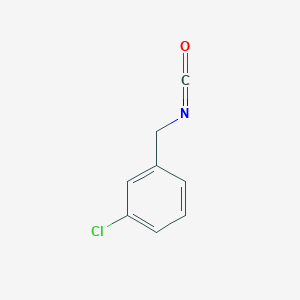


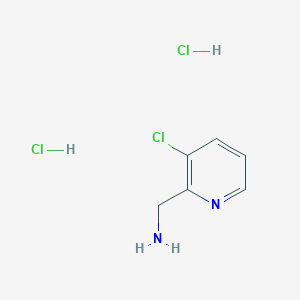

![Methyl 4-bromobenzo[b]thiophene-2-carboxylate](/img/structure/B1371243.png)
